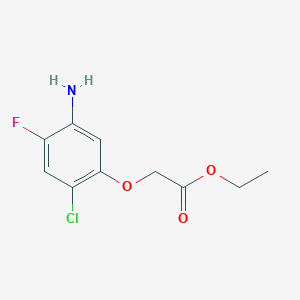

Ethyl 2-(5-amino-2-chloro-4-fluorophenoxy)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

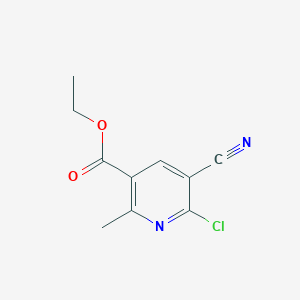

Ethyl 2-(5-amino-2-chloro-4-fluorophenoxy)acetate is a chemical compound with the molecular formula C10H11ClFNO3 . It is related to Pyraflufen-ethyl, a herbicide that belongs to the phenylpyrazole class .

Molecular Structure Analysis

The molecular structure of Ethyl 2-(5-amino-2-chloro-4-fluorophenoxy)acetate consists of 10 carbon atoms, 11 hydrogen atoms, 1 chlorine atom, 1 fluorine atom, 1 nitrogen atom, and 3 oxygen atoms . The InChI code for this compound is1S/C10H11ClFNO3/c1-2-15-10(14)5-16-9-4-8(13)7(12)3-6(9)11/h3-4H,2,5,13H2,1H3 . Physical And Chemical Properties Analysis

Ethyl 2-(5-amino-2-chloro-4-fluorophenoxy)acetate has a molecular weight of 247.65 g/mol . It has a topological polar surface area of 61.6 Ų and a complexity of 242 . It has 5 rotatable bonds . The compound is a solid at room temperature .Scientific Research Applications

Neutron Capture Therapy

One of the potential applications of this compound is in the field of Neutron Capture Therapy (NCT) . NCT is a unique anticancer modality capable of selectively eliminating tumor cells within normal tissues . The development of accelerator-based, clinically mountable neutron sources has stimulated a worldwide search for new, more effective compounds for NCT .

Synthesis of Gd-DTPA Carborane-Containing Compound

The compound can be used in the synthesis of Gd-DTPA Carborane-Containing Compound . This compound is immobilized on Iron Oxide Nanoparticles for potential application in Neutron Capture Therapy .

Magnetic Iron Oxide Nanoparticles

The compound can be used in the synthesis of magnetic iron oxide nanoparticles (NPs) . These NPs concurrently incorporate boron and gadolinium, potentially enhancing the effectiveness of NCT .

Life Science Research

The compound has potential applications in Life Science Research . It can be used in various fields such as cell biology, genomics, proteomics,

Safety and Hazards

Mechanism of Action

Target of Action

A compound with a similar structure, pyraflufen-ethyl, is known to inhibit the enzyme activity of protoporphyrinogen oxidase . This enzyme plays a crucial role in the biosynthesis of chlorophyll and heme .

Mode of Action

Based on the similar structure to pyraflufen-ethyl, it may also inhibit the enzyme activity of protoporphyrinogen oxidase . This inhibition disrupts the biosynthesis of chlorophyll and heme, leading to the death of the organism .

Biochemical Pathways

This results in the production of reactive oxygen species that damage cellular components, leading to cell death .

Result of Action

Similar compounds that inhibit protoporphyrinogen oxidase lead to the production of reactive oxygen species that damage cellular components, leading to cell death .

properties

IUPAC Name |

ethyl 2-(5-amino-2-chloro-4-fluorophenoxy)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClFNO3/c1-2-15-10(14)5-16-9-4-8(13)7(12)3-6(9)11/h3-4H,2,5,13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCLVVRBCFCKYLX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=C(C=C(C(=C1)N)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClFNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60382379 |

Source

|

| Record name | ethyl 2-(5-amino-2-chloro-4-fluorophenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60382379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(5-amino-2-chloro-4-fluorophenoxy)acetate | |

CAS RN |

91920-52-4 |

Source

|

| Record name | ethyl 2-(5-amino-2-chloro-4-fluorophenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60382379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.